N-Ethyl-4-hydroxy-2-trifluoromethoxy-benzamide
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Overview
Description
N-Ethyl-4-hydroxy-2-trifluoromethoxy-benzamide is an organic compound characterized by the presence of an ethyl group, a hydroxy group, and a trifluoromethoxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-4-hydroxy-2-trifluoromethoxy-benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-hydroxybenzoic acid with ethylamine under acidic conditions to yield N-ethyl-4-hydroxybenzamide.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced via a trifluoromethoxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and advanced purification techniques are often employed to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-4-hydroxy-2-trifluoromethoxy-benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The benzamide core can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products
Oxidation: Formation of N-ethyl-4-oxo-2-trifluoromethoxy-benzamide
Reduction: Formation of N-ethyl-4-hydroxy-2-trifluoromethoxy-benzylamine
Substitution: Formation of various substituted benzamides depending on the nucleophile used
Scientific Research Applications
N-Ethyl-4-hydroxy-2-trifluoromethoxy-benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly those containing trifluoromethoxy groups.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Mechanism of Action
The mechanism of action of N-Ethyl-4-hydroxy-2-trifluoromethoxy-benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
N-Ethyl-4-hydroxy-2-methoxy-benzamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
N-Ethyl-4-hydroxy-2-chloromethoxy-benzamide: Contains a chloromethoxy group instead of a trifluoromethoxy group.
N-Ethyl-4-hydroxy-2-fluoromethoxy-benzamide: Contains a fluoromethoxy group instead of a trifluoromethoxy group
Uniqueness
N-Ethyl-4-hydroxy-2-trifluoromethoxy-benzamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-ethyl-4-hydroxy-2-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3/c1-2-14-9(16)7-4-3-6(15)5-8(7)17-10(11,12)13/h3-5,15H,2H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USKUZGFBZCGLEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)O)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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